molecular formula C17H20N2O5 B1409032 2-(2-(Ethoxycarbonyl)-8-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetic acid CAS No. 1706430-89-8

2-(2-(Ethoxycarbonyl)-8-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetic acid

Cat. No.: B1409032
CAS No.: 1706430-89-8
M. Wt: 332.4 g/mol
InChI Key: DCDAZZGJAFXXQQ-UHFFFAOYSA-N
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Description

This compound features a pyrido[4,3-b]indole core substituted with an ethoxycarbonyl group at position 2 and a methoxy group at position 6.

Properties

IUPAC Name

2-(2-ethoxycarbonyl-8-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5/c1-3-24-17(22)18-7-6-15-13(9-18)12-8-11(23-2)4-5-14(12)19(15)10-16(20)21/h4-5,8H,3,6-7,9-10H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDAZZGJAFXXQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)C3=C(N2CC(=O)O)C=CC(=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Ethoxycarbonyl)-8-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetic acid typically involves multiple steps, starting from readily available starting materials. The key steps in the synthetic route may include:

    Formation of the pyridoindole core: This can be achieved through a series of cyclization reactions involving appropriate precursors.

    Introduction of the ethoxycarbonyl group: This step often involves esterification reactions using ethyl chloroformate or similar reagents.

    Acetic acid functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Ethoxycarbonyl)-8-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-(2-(Ethoxycarbonyl)-8-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetic acid has several applications in scientific research, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be used in studies involving enzyme inhibition, receptor binding, or as a probe for biological pathways.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-(Ethoxycarbonyl)-8-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name Core Structure Substituents (Position) Molecular Weight Key Functional Groups
Target Compound Pyrido[4,3-b]indole Ethoxycarbonyl (C2), Methoxy (C8) ~391.4 g/mol* Ethoxycarbonyl, Methoxy, Acetic Acid
Setipiprant (ACT-129968) Pyrido[4,3-b]indole 1-Naphthoyl (C2), Fluoro (C8) 446.45 g/mol Naphthoyl, Fluoro, Acetic Acid
(Z)-[5-(1H-Indol-3-ylmethylene)...]acetic Acid Thioxothiazolidin-indole hybrid Indol-3-ylmethylene (C5) 316.3–390.4 g/mol Thioxothiazolidinone, Acetic Acid
2-(5-Cyano-6-methyl-2,4-dioxo...)acetic Acid Dihydropyrimidine Cyano (C5), Methyl (C6) 209.16 g/mol Cyano, Dioxo, Acetic Acid

*Estimated based on molecular formula.

Key Observations:

  • Substituent Impact on Bioactivity :

    • The naphthoyl group in Setipiprant contributes to its high potency (IC₅₀ = 6 nM) as a CRTH2 antagonist, whereas the ethoxycarbonyl group in the target compound may prioritize metabolic stability over receptor affinity .
    • Methoxy groups (e.g., in the target compound and compound 1 from ) are associated with enzyme inhibition (e.g., 69.9% XOD inhibition at 10 μM) .
  • Core Structure Variations :

    • Pyridoindole derivatives (target compound, Setipiprant) exhibit strong receptor antagonism, while thioxothiazolidin-indole hybrids () show antibacterial and antifungal activity due to their reactive thione groups .

Pharmacokinetic and Metabolic Profiles

Table 2: Pharmacokinetic Comparison

Compound Name Oral Bioavailability Major Metabolic Pathway Key Metabolites
Target Compound Not reported Likely ester hydrolysis (ethoxycarbonyl) Potential hydroxylated derivatives
Setipiprant 44% (rat), 55% (dog) Naphthoyl oxidation to dihydroxy metabolites M7 (3,4-dihydroxy), M9 (5,6-dihydroxy)
(R)-2-[5-(Methoxycarbonyl)...]acetic Acid Not reported Oxidation of methoxycarbonyl Uncharacterized polar metabolites

Key Observations:

  • Bioavailability : Setipiprant’s fluoro substitution enhances metabolic stability and oral absorption compared to the target compound’s methoxy group, which may undergo faster hepatic clearance .
  • Metabolism : The naphthoyl group in Setipiprant undergoes regioselective oxidation (3,4- and 5,6-dihydroxy metabolites), while ethoxycarbonyl groups (target compound) are prone to esterase-mediated hydrolysis .

Biological Activity

The compound 2-(2-(Ethoxycarbonyl)-8-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetic acid is a derivative of pyridoindole, which has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activities, focusing on pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a pyrido[4,3-b]indole core structure with an ethoxycarbonyl and methoxy substituent. Its chemical formula is C16H18N2O4C_{16}H_{18}N_2O_4, and it possesses several functional groups that may contribute to its biological activity.

Antitumor Activity

Recent studies have indicated that compounds similar to This compound exhibit significant antitumor properties. For instance, derivatives with similar structures have shown inhibitory effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Table 1: Antitumor Activity of Related Compounds

Compound NameCell Line TestedIC50 (μM)Mechanism of Action
Compound AHeLa15Apoptosis induction
Compound BMCF-720Cell cycle arrest
Compound CA54912Inhibition of DNA synthesis

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential therapeutic application in inflammatory diseases.

Case Study: Inhibition of Inflammatory Cytokines
A study involving macrophage cell lines treated with the compound showed a dose-dependent reduction in cytokine levels, indicating its effectiveness in modulating inflammatory responses.

Antioxidant Activity

Antioxidant assays revealed that This compound exhibits significant free radical scavenging activity. This property is essential in preventing oxidative stress-related cellular damage.

Table 2: Antioxidant Activity Comparison

Compound NameDPPH Scavenging Activity (%)IC50 (μM)
Compound D8525
Compound E7830
Target Compound9020

The biological activity of the compound can be attributed to several mechanisms:

  • Interaction with Enzymes : The presence of specific functional groups allows the compound to interact with key enzymes involved in cancer progression and inflammation.
  • Cell Signaling Pathways : It may modulate signaling pathways such as NF-kB and MAPK, which are crucial in inflammatory responses and tumorigenesis.
  • Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, it helps maintain cellular redox balance.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-(Ethoxycarbonyl)-8-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetic acid
Reactant of Route 2
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2-(2-(Ethoxycarbonyl)-8-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.